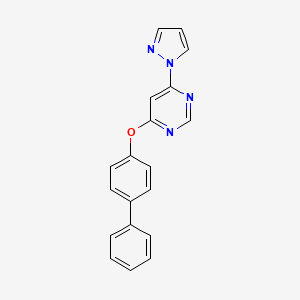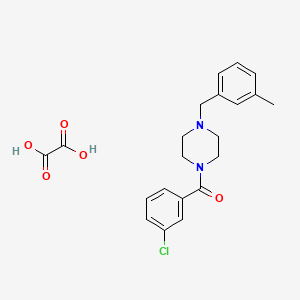![molecular formula C16H18BrN3O3 B5153426 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)
1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a chemical compound that is commonly referred to as BRD0705. This compound is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In
Mecanismo De Acción
The mechanism of action of BRD0705 involves the inhibition of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, specifically the bromodomains of BRD2, BRD3, and BRD4. Bromodomains are small protein domains that bind to acetylated lysine residues on histone proteins, thereby regulating gene expression. By inhibiting the bromodomains of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, BRD0705 disrupts their ability to regulate gene expression, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of BRD0705 have been extensively studied in vitro and in vivo. In vitro studies have shown that BRD0705 inhibits the growth of cancer cells, reduces inflammation, and improves cardiovascular function. In vivo studies have shown that BRD0705 can inhibit tumor growth in mouse models of cancer, reduce inflammation in mouse models of autoimmune disease, and improve cardiac function in mouse models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of BRD0705 for lab experiments include its high potency and selectivity for 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, its ability to penetrate cell membranes, and its well-characterized mechanism of action. The limitations of BRD0705 for lab experiments include its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on BRD0705. One area of interest is the development of more potent and selective inhibitors of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, which could have improved therapeutic efficacy and reduced off-target effects. Another area of interest is the exploration of the role of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of novel drug delivery systems could improve the bioavailability of BRD0705 in vivo, enabling its use as a therapeutic agent in humans.
Conclusion
In conclusion, BRD0705 is a potent and selective inhibitor of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins with potential therapeutic applications in a variety of diseases. The synthesis of BRD0705 has been described in detail in the scientific literature, and its mechanism of action involves the inhibition of the bromodomains of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins. BRD0705 has been shown to have biochemical and physiological effects in vitro and in vivo, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for research on BRD0705, including the development of more potent and selective inhibitors, the exploration of its role in other diseases, and the development of novel drug delivery systems.
Métodos De Síntesis
The synthesis of BRD0705 has been described in detail in the scientific literature. The compound is typically synthesized using a multi-step process that involves the reaction of various starting materials, including 3-bromobenzaldehyde, pyrrolidine-2,5-dione, and piperidine-4-carboxylic acid. The final step of the synthesis involves the coupling of the intermediate product with piperidine-4-amine to yield the final product, BRD0705.
Aplicaciones Científicas De Investigación
BRD0705 has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to be a potent inhibitor of 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins, which are involved in a variety of cellular processes, including gene transcription, chromatin remodeling, and cell differentiation. 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease, making them attractive targets for therapeutic intervention.
Propiedades
IUPAC Name |
1-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8,10,13H,4-7,9H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAMUNNJROASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)







![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153406.png)
![1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate](/img/structure/B5153413.png)
![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)

